Sequence Identity Verification: LMNA Gene-Matched Epitope vs. Reverse-Sequence Analog
The target peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH corresponds precisely to a linear fragment of human lamin A/C (LMNA, UniProt P02545) and is designated by the supplier as a protein-kinase-related peptide with proven reactivity in antibody-blocking applications . The reverse-sequence analog Ac-Phe-Lys-Lys-Ser-Phe-Lys-Leu-NH₂ is a chemically distinct entity—differing in both sequence direction and C-terminal amidation—and is listed as a separate product, confirming that these two peptides are not interchangeable for LMNA antibody binding . This establishes sequence authenticity as a critical differentiator.
| Evidence Dimension | Sequence identity and chemical architecture |
|---|---|
| Target Compound Data | Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (C-terminal free acid; N-terminal acetyl; forward LMNA sequence) |
| Comparator Or Baseline | Ac-Phe-Lys-Lys-Ser-Phe-Lys-Leu-NH₂ (C-terminal amide; reversed sequence) |
| Quantified Difference | Complete sequence reversal; C-terminal carboxylate vs. amide |
| Conditions | Product catalog listings; separate item codes assigned by supplier for each peptide |
Why This Matters
Only the forward-sequence, free-acid peptide matches the native LMNA epitope; procurement of the reverse-sequence analog would yield no competition for LMNA-specific antibodies, invalidating blocking experiments.
